4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine
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Overview
Description
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and etherification.
Final Assembly: The final step involves the coupling of the functionalized imidazo[1,2-b]pyridazine with the piperidine moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It has shown promising activity as a kinase inhibitor, particularly against multiple myeloma.
Biological Studies: The compound can be used to study the role of specific kinases in cellular processes.
Drug Development: Its potential as a therapeutic agent makes it a valuable candidate for further drug development and optimization.
Mechanism of Action
The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine involves the inhibition of specific kinases, such as the transforming growth factor-β activated kinase (TAK1). This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it effective against certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, which can affect their biological activity and selectivity.
TAK1 Inhibitors: Other TAK1 inhibitors, such as takinib, have been studied for their potential therapeutic applications.
Uniqueness
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(2,2-dimethylcyclopropanecarbonyl)piperidine stands out due to its unique combination of substituents, which confer high potency and selectivity as a kinase inhibitor. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for further development .
Properties
Molecular Formula |
C21H28N4O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2,2-dimethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28N4O2/c1-21(2)11-16(21)20(26)24-9-7-14(8-10-24)13-27-19-6-5-18-22-17(15-3-4-15)12-25(18)23-19/h5-6,12,14-16H,3-4,7-11,13H2,1-2H3 |
InChI Key |
GIVLOFILGAIAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5)C |
Origin of Product |
United States |
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